molecular formula C16H11ClN6O3S B11700039 (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11700039
M. Wt: 402.8 g/mol
InChI Key: KZCFPNYLYBIGGV-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the condensation of 2-(2-chlorophenyl)hydrazine with 3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the precise measurement of reactants, controlled heating, and the use of industrial-grade catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
  • (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Uniqueness

The uniqueness of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11ClN6O3S

Molecular Weight

402.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H11ClN6O3S/c17-11-3-1-2-4-12(11)19-20-14-13(21-22(15(14)24)16(18)27)9-5-7-10(8-6-9)23(25)26/h1-8,21H,(H2,18,27)

InChI Key

KZCFPNYLYBIGGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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